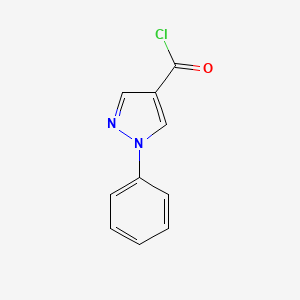

1-Phenyl-1H-pyrazole-4-carbonyl chloride

Description

Evolution of Pyrazole (B372694) Chemistry in Organic Synthesis

The field of pyrazole chemistry has a rich history, dating back to its discovery in the late 19th century. numberanalytics.com Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts unique chemical and biological properties. numberanalytics.com The initial synthesis of pyrazole was reported by Ludwig Knorr in 1883, and since then, the methods to create and modify the pyrazole nucleus have expanded significantly. mdpi.com

Early methods for pyrazole synthesis, such as the Knorr synthesis, traditionally involved the condensation of hydrazines with 1,3-dicarbonyl compounds. numberanalytics.com Over the decades, a vast number of synthetic routes have been developed, including reactions of alkynes with diazomethane (B1218177) and transition metal-catalyzed reactions, which have enhanced the efficiency and diversity of accessible pyrazole derivatives. numberanalytics.com This evolution has been driven by the discovery of the wide-ranging applications of pyrazole-containing compounds in various fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comglobalresearchonline.net The versatility of the pyrazole ring allows it to act as a scaffold for designing novel compounds with diverse biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.comglobalresearchonline.net

The Significance of Pyrazole-4-carbonyl Chloride Motifs in Advanced Organic Synthesis

Within the broad family of pyrazole derivatives, those containing a carbonyl chloride group at the 4-position are of particular importance in synthetic chemistry. The pyrazole-4-carbonyl chloride motif is a highly reactive functional group that serves as a powerful tool for constructing more complex molecular architectures. The acid chloride functionality readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively.

This reactivity is instrumental in the synthesis of new heterocyclic systems and in the modification of existing molecules. For instance, pyrazole-4-carbonyl chlorides are key intermediates in the preparation of pyrazole-fused compounds like pyrazolopyridines and pyrazolopyrazines. The ability to easily introduce a variety of substituents onto the pyrazole ring via the carbonyl chloride linker is crucial for creating libraries of compounds for drug discovery and other applications.

Overview of 1-Phenyl-1H-pyrazole-4-carbonyl chloride as a Strategic Intermediate

This compound stands out as a strategic intermediate due to the specific combination of its structural features. The phenyl group at the 1-position influences the electronic properties and steric environment of the pyrazole ring, which can affect its reactivity and the properties of the final products.

This compound is a valuable building block for the synthesis of a diverse range of derivatives. Its primary utility lies in its ability to act as an acylating agent, enabling the introduction of the 1-phenyl-1H-pyrazole-4-carbonyl moiety into other molecules. This is a common strategy in medicinal chemistry to explore the structure-activity relationships of potential drug candidates. The synthesis of this compound is typically achieved from the corresponding 1-phenyl-1H-pyrazole-4-carboxylic acid through treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C10H7ClN2O |

| Molecular Weight | 206.63 g/mol |

| CAS Number | 267641-97-4 |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Boiling Point | Not specified in provided results |

Scope and Relevance of Research on Pyrazole-4-carbonyl Chlorides

The ongoing research into pyrazole-4-carbonyl chlorides, including this compound, is driven by their immense synthetic potential. The development of new and more efficient methods for their synthesis and the exploration of their reactivity continue to be active areas of investigation. Researchers are particularly interested in leveraging these intermediates to create novel compounds with tailored biological activities.

The versatility of the pyrazole-4-carbonyl chloride scaffold allows for its use in diversity-oriented synthesis, a strategy aimed at generating a wide range of molecular structures from a common starting material. This approach is highly valuable in the search for new therapeutic agents and functional materials. The continued study of these compounds is expected to lead to the discovery of new molecules with significant applications in medicine and beyond.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10(14)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUHIEKMPFWFSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Methodologies for the Synthesis of 1 Phenyl 1h Pyrazole 4 Carbonyl Chloride

Precursor Synthesis: 1-Phenyl-1H-pyrazole-4-carboxylic Acid and its Derivatives

The formation of 1-Phenyl-1H-pyrazole-4-carboxylic acid is achievable through several distinct synthetic routes. These methodologies primarily involve either the direct introduction of a carboxyl group onto the pre-formed pyrazole (B372694) ring or the synthesis of a pyrazole intermediate bearing a functional group that can be subsequently converted to a carboxylic acid.

Carbonylation and Carboxylation Approaches to Pyrazole-4-carboxylic Acids

Direct carboxylation provides an efficient route to pyrazole-4-carboxylic acids. One notable method involves the reaction of 1-phenylpyrazole (B75819) with oxalyl chloride. nih.gov In this process, a pyrazole-containing derivative of oxalic acid chloride is initially formed, which then eliminates carbon monoxide to yield the carboxylic acid chloride. nih.gov This intermediate is typically hydrolyzed in situ without isolation to produce the final carboxylic acid. nih.govresearchgate.net

Another powerful strategy involves the metallation of the pyrazole ring followed by quenching with carbon dioxide. For instance, a 1-substituted pyrazole can be treated with a strong base like lithium diisopropylamide (LDA) to generate a lithiated intermediate. google.com Subsequent reaction with CO2 introduces the carboxyl group at the 4-position, yielding the desired carboxylic acid upon acidic workup. google.com

Table 1: Comparison of Direct Carboxylation Methods

| Method | Reagents | Key Intermediate | Advantages |

|---|---|---|---|

| Friedel-Crafts Type | Oxalyl Chloride | Pyrazole-4-carbonyl chloride | Direct conversion, suitable for electron-rich pyrazoles. nih.gov |

Oxidative Pathways from Pyrazole-4-carbaldehydes

An alternative, two-step pathway involves the synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde, which is then oxidized to the corresponding carboxylic acid. The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of pyrazole rings. semanticscholar.orgumich.edunih.gov This reaction typically employs a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce a formyl group onto the 4-position of the 1-phenylpyrazole nucleus. umich.edunih.gov

Once the pyrazole-4-carbaldehyde is obtained, it can be converted to the carboxylic acid via oxidation. researchgate.netresearchgate.net A variety of oxidizing agents can be employed for this transformation. An efficient and modern approach utilizes vanadium catalysts in the presence of hydrogen peroxide (H2O2) as the oxidant to cleanly convert pyrazole-4-aldehydes to their corresponding acids. researchgate.net Traditional reagents such as potassium permanganate (B83412) in a water-pyridine medium have also been used effectively for this purpose. researchgate.net

Table 2: Representative Oxidation of Pyrazole-4-carbaldehydes

| Oxidizing System | Substrate | Product | Key Features |

|---|---|---|---|

| Vanadium catalyst / 30% H2O2 | Pyrazole-4-carbaldehydes | Pyrazole-4-carboxylic Acids | Efficient catalytic method. researchgate.net |

Hydrolysis of Pyrazole-4-carboxylate Esters

A common and reliable method for obtaining pyrazole-4-carboxylic acids is through the hydrolysis of their corresponding esters, such as ethyl or methyl 1-phenyl-1H-pyrazole-4-carboxylate. The synthesis of these ester precursors can be achieved through various cyclocondensation reactions. mdpi.comorganic-chemistry.org For example, the reaction of ethyl 2-phenylhydrazono-3-oxobutanoate with a suitable reagent can lead to the formation of the pyrazole ester ring system.

Following the synthesis of the pyrazole-4-carboxylate ester, the carboxylic acid is readily obtained through hydrolysis. nih.gov This is typically accomplished under basic conditions, for example, by refluxing the ester with an aqueous solution of a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). nih.gov Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the desired 1-Phenyl-1H-pyrazole-4-carboxylic acid. nih.gov

Transformation of Carboxylic Acids to Acyl Chlorides

The conversion of the carboxylic acid's hydroxyl group into a chlorine atom is a fundamental step in activating the carboxyl group for further reactions. This transformation yields the highly reactive acyl chloride.

Chlorination Reagents and Reaction Conditions (e.g., Thionyl Chloride)

Several reagents are available for the conversion of carboxylic acids to acyl chlorides, with thionyl chloride (SOCl2) being one of the most common and effective. commonorganicchemistry.comlibretexts.orglibretexts.org The reaction between a carboxylic acid and thionyl chloride proceeds through a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl moiety. libretexts.org The chloride ion, generated in situ, then acts as a nucleophile, attacking the carbonyl carbon to yield the acyl chloride. libretexts.orgmasterorganicchemistry.com A significant advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gases, which simplifies product purification. libretexts.orgmasterorganicchemistry.comyoutube.com The reaction is typically carried out by stirring the carboxylic acid in neat thionyl chloride, often at reflux temperatures. commonorganicchemistry.com

Other common chlorinating agents include:

Oxalyl Chloride ((COCl)2): This reagent is also highly effective and often used with a catalytic amount of DMF. The reaction can typically be run at room temperature in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com

Phosphorus Chlorides (PCl5, PCl3): Phosphorus(V) chloride and phosphorus(III) chloride are also capable of converting carboxylic acids to acyl chlorides. libretexts.orgmasterorganicchemistry.com These reagents are highly reactive but can sometimes lead to more side products compared to thionyl chloride, and the phosphorus-based byproducts can complicate purification. youtube.com

Table 3: Common Reagents for Acyl Chloride Formation

| Reagent | Typical Conditions | Byproducts | Notes |

|---|---|---|---|

| Thionyl Chloride (SOCl2) | Neat or in solvent, reflux | SO2(g), HCl(g) | Gaseous byproducts simplify workup. commonorganicchemistry.commasterorganicchemistry.com |

| Oxalyl Chloride ((COCl)2) | DCM, RT, catalytic DMF | CO(g), CO2(g), HCl(g) | Mild conditions, effective. commonorganicchemistry.com |

Process Optimization for Yield and Purity of Acyl Chloride

Optimizing the synthesis of 1-Phenyl-1H-pyrazole-4-carbonyl chloride focuses on maximizing yield while ensuring high purity, as acyl chlorides are reactive and susceptible to hydrolysis. Key factors in process optimization include the choice of chlorinating agent, reaction temperature, and the use of catalysts.

For reactions involving thionyl chloride, using it as both the reagent and solvent can drive the reaction to completion. However, for sensitive substrates, using an inert solvent may be preferable to moderate the reaction. Fractional distillation is often required to separate the final product from any excess thionyl chloride or residual starting material. libretexts.org

When using oxalyl chloride, the addition of a catalytic amount of a formamide (B127407), such as DMF, is crucial. commonorganicchemistry.com The formamide reacts with the oxalyl chloride to form the Vilsmeier reagent, which is the active species that catalyzes the reaction. This catalytic approach allows for milder reaction conditions, which can be beneficial for complex molecules. youtube.com

Care must be taken to perform the reaction under anhydrous conditions, as the acyl chloride product will readily react with water to revert to the carboxylic acid. The removal of gaseous byproducts like HCl is also important, as their presence can lead to unwanted side reactions. youtube.com The final product is often used immediately in the next synthetic step or purified carefully, for example by distillation under reduced pressure, to prevent decomposition.

Novel Synthetic Routes and Mechanistic Insights in Pyrazole-4-carbonyl Chloride Formation

The synthesis of the pyrazole-4-carbonyl chloride scaffold has evolved beyond traditional methods, with researchers exploring novel routes that offer improved efficiency, regioselectivity, and milder reaction conditions. Mechanistic studies have also provided a deeper understanding of the key transformations involved, particularly in the formation of the pyrazole ring itself.

A significant advancement in pyrazole synthesis involves the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich compounds. researchgate.net When applied to hydrazones, this reaction serves as a powerful tool for cyclization to form pyrazole-4-carbaldehydes, which are direct precursors to the desired carboxylic acid and carbonyl chloride. semanticscholar.orgchemmethod.com The reaction typically utilizes a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemmethod.comnih.gov

The proposed mechanism for the Vilsmeier-Haack cyclization of a hydrazone involves several steps. Initially, the Vilsmeier reagent, a chloroiminium ion, acts as the electrophile. The hydrazone undergoes electrophilic attack, leading to the formation of an intermediate that subsequently cyclizes. Elimination of a leaving group and subsequent hydrolysis upon workup yields the pyrazole-4-carbaldehyde. This method is highly effective for synthesizing 1,3-disubstituted pyrazole-4-carbaldehydes. researchgate.net

Recent innovations include the use of multicomponent reactions (MCRs), which allow for the synthesis of complex pyrazole structures in a single step from simple starting materials. These strategies are prized for their operational simplicity and high atom economy. beilstein-journals.org For instance, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can yield polyfunctional pyrazoles through a tandem Knoevenagel condensation and 1,3-dipolar cycloaddition sequence. organic-chemistry.org

Furthermore, metal-mediated approaches are emerging as a novel strategy. Mechanistic studies on the oxidation-induced N-N coupling of diazatitanacycles have provided insights into alternative pathways for forming the pyrazole core, highlighting the role of the metal center in facilitating the key bond formation. rsc.org While not a direct route to the title compound, this research opens avenues for developing new catalytic systems for pyrazole synthesis.

The final step, the conversion of the pyrazole-4-carboxylic acid to the corresponding carbonyl chloride, is typically a standard transformation. However, the choice of reagent can be crucial. Thionyl chloride (SOCl₂) is widely used, often with a catalytic amount of DMF to facilitate the formation of the Vilsmeier reagent as the active species. libretexts.orglibretexts.org This conversion proceeds through a nucleophilic acyl substitution mechanism where the carboxylic acid's hydroxyl group is transformed into a better leaving group, which is then displaced by a chloride ion. libretexts.orgyoutube.com

Comparative Analysis of Synthetic Methodologies for this compound Analogues

The synthesis of analogues of this compound often involves modifications at the pyrazole ring or the N-phenyl substituent. A comparative analysis of different methodologies reveals trade-offs in terms of reaction time, yield, and substrate scope. A particularly insightful comparison can be made between conventional heating methods and Microwave-Assisted Organic Synthesis (MAOS).

Microwave-assisted synthesis has demonstrated significant advantages for the preparation of phenyl-1H-pyrazole precursors. Studies comparing the two methods for the synthesis of various phenyl-1H-pyrazoles and their subsequent oxidation to phenyl-1H-pyrazole-4-carboxylic acids have shown that MAOS consistently leads to shorter reaction times and improved yields. researchgate.netnih.gov

For the initial pyrazole ring formation, conventional heating might require several hours, whereas microwave irradiation can reduce the reaction time to mere minutes. researchgate.netnih.gov Similarly, the oxidation of the intermediate pyrazole-4-carbaldehyde to the carboxylic acid is significantly accelerated under microwave conditions. researchgate.net The advantages of MAOS are attributed to the efficient and uniform heating of the reaction mixture, which can lead to faster reaction rates and sometimes cleaner reactions with fewer by-products. researchgate.net

Below is a data table summarizing the comparative results for the synthesis of phenyl-1H-pyrazole analogues, the precursors to the corresponding carbonyl chlorides.

| Method | Reaction Step | Conditions | Reaction Time | Yield Range (%) |

|---|---|---|---|---|

| Conventional Heating | Pyrazole Ring Formation | 75°C | 2 hours | 72 - 90% |

| Oxidation to Carboxylic Acid | 80°C | 1 hour | 48 - 85% | |

| Microwave-Assisted Organic Synthesis (MAOS) | Pyrazole Ring Formation | 60°C, 50W | 5 minutes | 91 - 98% |

| Oxidation to Carboxylic Acid | 80°C, 150W | 2 minutes | 62 - 92% |

Data sourced from studies comparing conventional and microwave-assisted synthesis of phenyl-1H-pyrazole derivatives. researchgate.netnih.gov

Beyond the heating method, the choice of starting materials dictates the substitution pattern of the resulting analogues. The classical Knorr pyrazole synthesis and related multicomponent reactions allow for high diversity. beilstein-journals.orgorganic-chemistry.org For example, by varying the substituted phenylhydrazine (B124118) and the 1,3-dicarbonyl compound, a wide array of analogues can be produced. However, the reaction of unsymmetrical dicarbonyl compounds with substituted hydrazines can lead to mixtures of regioisomers, posing a significant challenge. researchgate.net Methodologies that offer high regioselectivity, such as the Vilsmeier-Haack reaction on pre-formed hydrazones, are therefore often preferred for the unambiguous synthesis of specific isomers. researchgate.netnih.gov

The final chlorination step to form the carbonyl chloride is generally robust, with reagents like thionyl chloride and oxalyl chloride being effective for a wide range of pyrazole-4-carboxylic acid analogues. chemguide.co.ukcommonorganicchemistry.comresearchgate.net The choice between these reagents may depend on the scale of the reaction and the desired purity, as the by-products differ (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride). chemguide.co.ukcommonorganicchemistry.com

Reactivity and Derivatization Chemistry of 1 Phenyl 1h Pyrazole 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The core of 1-Phenyl-1H-pyrazole-4-carbonyl chloride's synthetic utility lies in nucleophilic acyl substitution reactions. The electrophilic carbonyl carbon is readily attacked by nucleophiles, leading to the formation of a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond results in the expulsion of the chloride ion, yielding a new acyl derivative. This general mechanism underpins the formation of amides, esters, and other related compounds.

Amidation, the formation of amides, is one of the most common and significant reactions involving this compound. This transformation is crucial for the synthesis of a vast array of compounds, particularly in the fields of medicinal chemistry and materials science, where the amide bond is a fundamental linkage.

This compound reacts readily with primary and secondary amines to produce the corresponding N-substituted and N,N-disubstituted pyrazole-4-carboxamides. The reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine acts as the nucleophile. Typically, the reaction is carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct that is formed, preventing the protonation of the starting amine. hud.ac.uk

The general procedure involves dissolving the acid chloride in an inert solvent, such as dichloromethane (B109758) or Cyrene™, and then adding the amine along with a base, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. hud.ac.ukrsc.org The reaction mixture is then typically allowed to warm to room temperature. hud.ac.uk This method is highly efficient for creating a diverse library of pyrazole (B372694) amides by simply varying the amine component.

Table 1: Examples of Amide Formation Reactions

| Amine Type | Reactant Amine | Product | Typical Conditions |

|---|---|---|---|

| Primary Amine | Aniline | N-phenyl-1-phenyl-1H-pyrazole-4-carboxamide | Acid chloride, aniline, triethylamine, Cyrene™, 0°C to RT hud.ac.uk |

| Secondary Amine | Pyrrolidine | (1-Phenyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone | Acid chloride, pyrrolidine, triethylamine, Cyrene™, 0°C to RT hud.ac.uk |

The aminolysis of this compound and its derivatives is a key strategy in the construction of more complex and often biologically active molecules. The pyrazole-amide scaffold is a common feature in many pharmaceutical and agrochemical compounds. For instance, derivatives of pyrazole carboxylic acids have been reacted with 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) to create new carbonic anhydrase inhibitors. nih.gov In these syntheses, the pyrazole carbonyl chloride fragment is coupled with a complex amine to build the final target molecule. The reliability and high yield of the amidation reaction make it an ideal tool for the late-stage functionalization of molecules, allowing for the introduction of the pyrazole moiety into advanced intermediates.

A significant derivatization of this compound involves its conversion into pyrazole acyl thioureas. This process occurs via a two-step sequence involving an acyl isothiocyanate intermediate. researchgate.netnih.gov

First, the carbonyl chloride is treated with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate (NH₄SCN), in a solvent like acetone. nih.gov This reaction forms the highly reactive 1-Phenyl-1H-pyrazole-4-carbonyl isothiocyanate. researchgate.net The isothiocyanate is a versatile intermediate that readily reacts with nucleophiles. arkat-usa.org

In the second step, the in situ generated acyl isothiocyanate is reacted with a primary or secondary amine. The amine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of a stable N-acylthiourea derivative. researchgate.netnih.gov This method has been used to synthesize a variety of novel pyrazole acyl thiourea (B124793) derivatives, including those with fluorinated aromatic amines. researchgate.netnih.gov

Table 2: Synthesis of Pyrazole Acyl Thiourea

| Step | Reactants | Intermediate/Product | Typical Conditions | Reference |

|---|---|---|---|---|

| 1 | 5-chloro-3-methyl-1-phenyl-pyrazole-4-carbonyl chloride, Ammonium thiocyanate | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl isothiocyanate | Acetone, PEG-400, Room Temperature | nih.gov |

| 2 | Acyl isothiocyanate intermediate, 4-aminophenol | N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N′-(4-hydroxyphenyl)thiourea | Acetone, Room Temperature | nih.gov |

Esterification of this compound is achieved by its reaction with various alcohols. This reaction follows the same nucleophilic acyl substitution mechanism, with the alcohol's oxygen atom acting as the nucleophile. The reaction is typically performed in the presence of a base to scavenge the HCl produced. Research on related pyrazole-3-carbonyl chlorides has demonstrated that esters can be synthesized using the Schotten-Baumann method, which involves reacting the acid chloride with an alcohol in the presence of a base. dergipark.org.tr This method allows for the creation of a wide range of pyrazole esters by selecting different alcohol starting materials.

This compound and its analogues react with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to yield a variety of products. tubitak.gov.tr

The reaction with hydroxylamine derivatives can lead to the formation of N-substituted carboxamides and N,N-disubstituted carboxylates. tubitak.gov.trscispace.com For example, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride, a closely related compound, has been shown to react with various hydroxylamines to form the corresponding amide and carboxylate products in good yields. tubitak.gov.tr

Similarly, reactions with hydrazine derivatives, such as hydrazine hydrate (B1144303) or substituted hydrazines (carbazates), produce pyrazole-4-carbohydrazides. tubitak.gov.trnuph.edu.ua These carbohydrazides are valuable intermediates for the synthesis of other heterocyclic systems. For example, the interaction of 1-phenyl-5-chloro-1H-pyrazole-4-carboxamide with hydrazine hydrate has been shown to form 5-hydrazino-1-phenyl-1H-pyrazole-4-carbohydrazide. nuph.edu.ua Furthermore, pyrazole-3-carbonyl chlorides have been reacted with ethyl carbazate (B1233558) to synthesize N-(ethoxycarbonyl)-pyrazole-3-carbohydrazides. tubitak.gov.trscispace.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Triethylamine |

| Pyridine |

| Dichloromethane |

| Cyrene™ |

| Aniline |

| N-phenyl-1-phenyl-1H-pyrazole-4-carboxamide |

| Pyrrolidine |

| (1-Phenyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide |

| 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride |

| Ammonium thiocyanate |

| Acetone |

| 1-Phenyl-1H-pyrazole-4-carbonyl isothiocyanate |

| 5-chloro-3-methyl-1-phenyl-pyrazole-4-carbonyl chloride |

| PEG-400 |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl isothiocyanate |

| 4-aminophenol |

| N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N′-(4-hydroxyphenyl)thiourea |

| Hydrazine hydrate |

| Hydroxylamine |

| 1-phenyl-5-chloro-1H-pyrazole-4-carboxamide |

| 5-hydrazino-1-phenyl-1H-pyrazole-4-carbohydrazide |

| Ethyl carbazate |

Amide Formation (Amidations)

Exploration of Other Nucleophilic Reactions

Beyond the common reactions with simple amines and alcohols to form amides and esters, this compound engages in a variety of other nucleophilic substitution reactions, expanding its synthetic utility.

Reaction with Organometallic Reagents: The interaction of pyrazole carboxylic acid derivatives with organometallic reagents such as Grignard reagents can lead to diverse products. For instance, the treatment of pyrazole-3-carboxylic acid derivatives with methylmagnesium chloride has been shown to yield not only the expected tertiary alcohols from the addition to the carbonyl group but also other products arising from reactions at other sites on the pyrazole ring, depending on the reaction conditions. nih.gov While specific studies on this compound are limited, the general reactivity of acyl chlorides with Grignard reagents suggests that the initial reaction would be the formation of a ketone, which could then react with a second equivalent of the Grignard reagent to produce a tertiary alcohol.

Organocuprates, also known as Gilman reagents, offer a milder alternative for the conversion of acyl chlorides to ketones. uniovi.es These reagents are known to add to the acyl chloride only once, thus avoiding the secondary reaction that leads to tertiary alcohols, which is often observed with Grignard reagents. uniovi.esnih.gov

Friedel-Crafts Acylation: this compound can act as an acylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride, the acyl chloride can react with aromatic compounds to introduce the 1-phenyl-1H-pyrazole-4-carbonyl moiety onto the aromatic ring, forming a new ketone. nsf.govrsc.org The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. rsc.org

Reaction with Thiols: The reaction of this compound with thiols or their corresponding thiolates leads to the formation of thioesters. This reaction proceeds via a nucleophilic acyl substitution mechanism, analogous to the formation of esters from alcohols.

Reaction with Azides: Acyl chlorides can react with sodium azide (B81097) to form acyl azides. These intermediates are synthetically useful as they can undergo Curtius rearrangement to yield isocyanates, which are precursors to amines, ureas, and carbamates.

Reaction with Phosphines: The reaction of acyl chlorides with phosphines can lead to the formation of acylphosphonium salts. nih.govnih.gov These reactions showcase the electrophilic nature of the carbonyl carbon in the acyl chloride and the nucleophilicity of the phosphine. nih.govnih.gov

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity: The regioselectivity of nucleophilic attack on derivatives of this compound is a critical aspect of its chemistry. Studies on related pyrazole carboxylic acid derivatives have shown that the site of nucleophilic attack can be influenced by the reaction conditions. For example, in reactions with Grignard reagents, while the primary site of attack is the carbonyl carbon of the acyl chloride, subsequent reactions can occur at other electrophilic centers within the molecule, leading to a mixture of products under certain conditions. nih.gov The use of milder nucleophiles or carefully controlled reaction conditions can enhance the selectivity for the desired product.

The inherent electronic properties of the 1-phenyl-1H-pyrazole ring also play a role in directing nucleophilic attack. The electron-withdrawing nature of the pyrazole ring can influence the reactivity of the attached carbonyl group.

Stereoselectivity: There is currently a limited body of research specifically addressing the stereoselectivity in the derivatization of this compound. However, general principles of stereoselective synthesis can be applied. For instance, if the phenyl group or a substituent on the pyrazole ring were to contain a chiral center, diastereoselective reactions with chiral nucleophiles could be envisioned. The synthesis of chiral pyrazole derivatives has been achieved using chiral auxiliaries, which can direct the stereochemical outcome of subsequent reactions. Such strategies could potentially be adapted to control the stereochemistry of products derived from this compound.

Reaction Kinetics and Thermodynamic Considerations

Advanced Synthetic Applications of 1 Phenyl 1h Pyrazole 4 Carbonyl Chloride

Construction of Annulated and Fused Heterocyclic Systems

The reactivity of the acyl chloride group in 1-Phenyl-1H-pyrazole-4-carbonyl chloride provides a direct avenue for the synthesis of various fused heterocyclic systems. Through carefully designed reaction sequences, the pyrazole (B372694) ring can be annulated with other heterocyclic rings, leading to novel molecular scaffolds with potential applications in drug discovery and materials science.

Synthesis of Pyrazolo[2,3-c]dipyrazolones and Related Structures

While direct synthesis of Pyrazolo[2,3-c]dipyrazolones using this compound is not extensively documented, a plausible synthetic route can be envisioned through the acylation of a suitable pyrazolone (B3327878) derivative. For instance, the reaction of this compound with a 3-amino-2-pyrazolin-5-one could initiate a sequence of acylation followed by intramolecular cyclization and dehydration to yield the target fused system. The initial acylation would occur at the exocyclic amino group, followed by ring closure involving the endocyclic nitrogen of the pyrazolone ring and the carbonyl group of the newly introduced acyl moiety.

A generalized scheme for this transformation is presented below:

Table 1: Proposed Synthesis of a Pyrazolo[2,3-c]dipyrazolone Derivative

| Reactant 1 | Reactant 2 | Proposed Product | Reaction Type |

| This compound | 3-Amino-1-phenyl-2-pyrazolin-5-one | 1,5-Diphenyl-1,4-dihydropyrazolo[2,3-c]dipyrazol-3-one | Acylation followed by cyclization |

This approach highlights the potential of this compound as a key building block for accessing complex, multi-ring heterocyclic structures.

Formation of Pyrazolo[4,3-c]pyridines and Analogues

The synthesis of pyrazolo[4,3-c]pyridines can be approached by reacting this compound with enamines or other suitable three-carbon synthons. A potential strategy involves the initial acylation of an enamine, followed by an intramolecular cyclization. For example, the reaction with an enamine derived from a β-ketoester could lead to an intermediate that, upon cyclization and subsequent aromatization, would yield a substituted pyrazolo[4,3-c]pyridin-4(5H)-one.

The general synthetic strategies for pyrazolo[3,4-b]pyridines often involve the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. nih.gov By analogy, a plausible route to pyrazolo[4,3-c]pyridines using the acyl chloride could involve its reaction with a β-enaminone.

Integration into Imidazo- and Pyrazolo-Pyrimidines

The construction of pyrimidine (B1678525) rings fused to the pyrazole core is a common strategy in the synthesis of biologically active molecules. The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govrsc.org While not a direct application of the acyl chloride, this compound can be converted to precursors suitable for these cyclizations. For instance, its conversion to a β-ketoester would provide the necessary functionality for reaction with an aminopyrazole.

For the synthesis of imidazo[1,2-a]pyrimidines, the classical approach involves the reaction of 2-aminopyrimidine (B69317) with α-haloketones. mdpi.combio-conferences.orgnih.gov To utilize this compound in this context, it could be used to first acylate a suitable substrate to generate a key intermediate that can then be transformed into an α-haloketone.

A more direct, albeit speculative, approach for pyrazolo[1,5-a]pyrimidin-7-ones could involve the reaction of this compound with a β-amino-α,β-unsaturated ester. This would proceed via an initial acylation of the amino group, followed by an intramolecular Michael addition and subsequent cyclization.

Table 2: Proposed Synthesis of a Pyrazolo[1,5-a]pyrimidin-7-one Derivative

| Reactant 1 | Reactant 2 | Proposed Product | Reaction Type |

| This compound | Ethyl 3-aminocrotonate | 5-Methyl-2-phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidin-7(1H)-one | Acylation-Cyclization |

Functionalization of Pyrazole Ring Systems

The acyl chloride moiety of this compound is a versatile handle for introducing a wide array of functional groups and complex substituents onto the pyrazole ring. This allows for the systematic modification of the parent structure to explore structure-activity relationships and develop new compounds with tailored properties.

Introduction of Complex Substituents via Carbonyl Chloride Reactivity

The high reactivity of the acyl chloride allows for facile reactions with a broad range of nucleophiles. This enables the introduction of various functionalities at the 4-position of the pyrazole ring.

Amide Formation: Reaction with primary and secondary amines yields the corresponding amides. This is a robust method for introducing peptidic linkages or other nitrogen-containing substituents.

Ester Formation: Reaction with alcohols and phenols in the presence of a base affords the corresponding esters, providing access to a variety of alkoxy and aryloxycarbonyl derivatives.

Ketone Synthesis (Friedel-Crafts Acylation): In the presence of a Lewis acid catalyst such as aluminum chloride, this compound can acylate aromatic and heteroaromatic compounds to produce the corresponding ketones. youtube.comyoutube.comkhanacademy.org This Friedel-Crafts acylation is a powerful tool for creating C-C bonds and linking the pyrazole core to other ring systems. rsc.org

Reaction with Organometallic Reagents: Reagents such as Grignard reagents or organocuprates can react with the acyl chloride to form ketones, providing another route for C-C bond formation.

Table 3: Functionalization Reactions of this compound

| Nucleophile/Reagent | Functional Group Introduced | Product Type |

| Aniline | -CONHPh | Amide |

| Ethanol | -COOEt | Ester |

| Benzene / AlCl₃ | -COPh | Ketone (via Friedel-Crafts) |

| Phenylmagnesium bromide | -COPh | Ketone |

Multi-component Reactions Utilizing the Acyl Chloride Moiety

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. While specific examples utilizing this compound in well-known MCRs like the Ugi or Passerini reactions are not readily found in the literature, its potential participation can be postulated based on the reactivity of acyl chlorides.

In a Passerini reaction , which typically involves an aldehyde, a carboxylic acid, and an isocyanide, the carboxylic acid component could potentially be generated in situ from the hydrolysis of this compound. wikipedia.org Alternatively, the acyl chloride could act as an acylating agent for the intermediate formed from the aldehyde and isocyanide.

The Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govfrontiersin.orgmdpi.com Similar to the Passerini reaction, the carboxylic acid component could be derived from the acyl chloride. A hypothetical Ugi-type reaction could involve the pre-formation of an amide from this compound and an amino acid, which would then participate as the carboxylic acid component in the Ugi condensation.

These hypothetical applications underscore the potential for this compound to be integrated into complex, one-pot synthetic strategies for the rapid generation of molecular diversity.

Development of Diverse Molecular Scaffolds for Chemical Research

This compound serves as a versatile and highly reactive building block in organic synthesis, enabling the construction of a wide array of complex molecular architectures. Its utility stems from the presence of the acid chloride functional group, which readily participates in reactions with various nucleophiles, and the inherent stability and aromaticity of the pyrazole ring. This combination allows for the straightforward introduction of the 1-phenylpyrazole-4-carboxamide moiety into diverse molecular frameworks, leading to the development of novel compounds for chemical and medicinal research.

The primary application of this reagent lies in the formation of amide, ester, and hydrazide linkages, which are fundamental connections in the synthesis of biologically active molecules and functional materials. Furthermore, its strategic use facilitates the construction of more complex fused heterocyclic systems, demonstrating its importance as a cornerstone for scaffold diversity.

Synthesis of Amide, Ester, and Hydrazide Derivatives

The most direct application of this compound is in the acylation of nucleophiles such as amines, alcohols, and hydrazines. These reactions typically proceed under mild conditions to afford the corresponding amides, esters, and hydrazides in high yields.

Amide Bond Formation: The reaction with primary and secondary amines is a cornerstone of its synthetic utility. For instance, the coupling of this compound with various substituted anilines or aliphatic amines provides a library of N-substituted 1-phenyl-1H-pyrazole-4-carboxamides. These reactions are often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

Esterification: Similarly, ester derivatives are readily accessible through the reaction with a wide range of alcohols and phenols. These reactions can be catalyzed by a base and provide a straightforward method for incorporating the pyrazole scaffold into molecules containing hydroxyl groups.

Hydrazide Synthesis: The reaction with hydrazine (B178648) or its derivatives yields carbohydrazides. These intermediates are valuable precursors for the synthesis of other heterocyclic systems like oxadiazoles (B1248032) and triazoles. For example, the interaction of a related compound, 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide, with hydrazine hydrate (B1144303) leads to the formation of 5-hydrazino-1-phenyl-1H-pyrazole-4-carbohydrazide. nuph.edu.ua

The straightforward nature of these transformations allows for the generation of large libraries of compounds for screening purposes in drug discovery and materials science.

| Reactant | Product Type | General Reaction Conditions |

|---|---|---|

| Primary/Secondary Amine (R-NH₂ or R₂NH) | Amide | Aprotic solvent, base (e.g., pyridine, triethylamine) |

| Alcohol/Phenol (R-OH) | Ester | Aprotic solvent, base (e.g., pyridine) |

| Hydrazine (H₂N-NH₂) | Carbohydrazide | Aprotic solvent |

Construction of Fused Heterocyclic Systems

Beyond simple acylation, this compound is a key precursor for the synthesis of more complex, fused heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry due to their structural resemblance to endogenous purines and their ability to interact with a variety of biological targets. rsc.orgchim.it

A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines. nih.govnih.gov This scaffold is considered a bioisostere of adenine (B156593) and is a core component of many compounds with kinase inhibitory activity. rsc.org The synthetic pathway often involves the reaction of a pyrazole derivative, which can be accessed from precursors related to this compound, with reagents that provide the necessary atoms to form the fused pyrimidine ring. For instance, a common strategy involves the cyclocondensation of an aminopyrazole derivative with a suitable one-carbon synthon.

The versatility of the pyrazole scaffold allows for the synthesis of a variety of fused systems, including:

Pyrazolo[3,4-d]pyrimidines nih.govnih.gov

Pyrazolo[1,5-a]pyrimidines chim.itekb.eg

Pyrazolo[3,4-b]pyridines chim.it

The specific reaction pathways and resulting fused systems depend on the nature of the starting pyrazole and the cyclizing agent employed. The ability to readily access these diverse and biologically relevant scaffolds underscores the importance of this compound and its derivatives in modern synthetic chemistry.

| Fused Heterocycle | General Synthetic Strategy | Significance |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | Cyclocondensation of an appropriately substituted aminopyrazole with a one-carbon synthon. | Bioisostere of purines, core of many kinase inhibitors. rsc.org |

| Pyrazolo[1,5-a]pyrimidine | Reaction of 5-aminopyrazoles with 1,3-bis-electrophiles. chim.it | Used in the development of anxiolytic agents. chim.it |

| Pyrazolo[3,4-b]pyridine | Reaction of aminopyrazoles with suitable 1,3-dicarbonyl compounds or their equivalents. chim.it | Explored for various medicinal chemistry applications. |

Mechanistic Investigations and Computational Chemical Studies of 1 Phenyl 1h Pyrazole 4 Carbonyl Chloride Reactivity

Experimental Elucidation of Reaction Mechanisms

Experimental investigations into the reaction mechanisms of 1-Phenyl-1H-pyrazole-4-carbonyl chloride primarily focus on its behavior as an acylating agent. The high reactivity of the acyl chloride functional group drives its participation in nucleophilic acyl substitution reactions with a variety of nucleophiles.

While specific kinetic studies detailing the transition states and intermediates for reactions of this compound are not extensively documented in dedicated literature, the generally accepted mechanism for nucleophilic acyl substitution is presumed to be operative. This mechanism proceeds through a tetrahedral intermediate.

In a typical reaction, such as the formation of a pyrazole-4-carboxamide, a nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient, high-energy tetrahedral intermediate. The stability and subsequent breakdown of this intermediate are critical in determining the reaction's outcome. The departure of the chloride ion, a good leaving group, from the tetrahedral intermediate is a rapid process that results in the formation of the final acylated product.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for predicting and rationalizing the reactivity and electronic properties of molecules. Although detailed computational studies specifically targeting this compound are limited, findings from studies on structurally related pyrazole (B372694) derivatives provide valuable insights.

DFT calculations on various pyrazole derivatives have been employed to determine global and local reactivity descriptors. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP), help in predicting the most probable sites for electrophilic and nucleophilic attack.

For a molecule like this compound, the carbonyl carbon is expected to be highly electrophilic, a prediction that would be quantifiable through MEP analysis showing a region of positive electrostatic potential. The energy gap between the HOMO and LUMO is another critical parameter; a smaller gap generally implies higher reactivity. DFT can be used to model the reaction pathways of this acyl chloride with different nucleophiles, allowing for the calculation of activation energies for competing pathways and thus predicting the selectivity of the reaction. For instance, in reactions with nucleophiles possessing multiple reactive sites, DFT can help predict which site is more likely to attack the carbonyl carbon.

| Parameter | Value |

|---|---|

| Ionization Potential (IP) | -6.21 eV |

| Electron Affinity (EA) | -2.73 eV |

| Electronegativity (χ) | 4.47 eV |

| Chemical Potential (μ) | -4.47 eV |

| Hardness (η) | -1.74 eV |

| Softness (S) | -0.57 eV |

| Electrophilicity Index (ω) | 5.75 eV |

| Nucleophilicity Index (N) | 2.78 eV |

Note: The data in the table above is for (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde, a related compound, as specific data for this compound was not available in the searched literature. This data provides a general indication of the reactivity parameters that can be obtained through DFT calculations.

The three-dimensional structure and electronic distribution of this compound are fundamental to its reactivity. Conformational analysis, often performed using DFT, can elucidate the preferred spatial arrangement of the phenyl ring relative to the pyrazole ring and the orientation of the carbonyl chloride group.

In related structures, such as 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, X-ray diffraction studies have revealed a dihedral angle of 7.93(7)° between the pyrazole and phenyl rings. nih.govresearchgate.net This near-planarity suggests a degree of conjugation between the two ring systems, which would influence the electronic properties of the molecule. DFT calculations can explore the rotational energy barrier between the rings and predict the most stable conformer in the gas phase or in solution.

Electronic structure studies provide a detailed picture of electron distribution. Mulliken charge analysis, for example, can quantify the partial charges on each atom, confirming the electrophilic nature of the carbonyl carbon and the nucleophilic character of the pyrazole nitrogen atoms. The distribution of HOMO and LUMO across the molecule is also revealing; for pyrazole derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO can be associated with the electron-withdrawing substituent, in this case, the carbonyl chloride group. This distribution is indicative of the molecule's ability to participate in charge-transfer interactions during a reaction.

Spectroscopic Characterization in Support of Mechanistic Hypotheses

A combination of advanced spectroscopic techniques is indispensable for the structural elucidation of reactants, products, and, where possible, reaction intermediates, thereby providing evidence to support or refute proposed reaction mechanisms.

Future Research Avenues and Innovative Directions for 1 Phenyl 1h Pyrazole 4 Carbonyl Chloride

The landscape of chemical synthesis and application is continually evolving, driven by the need for greater efficiency, sustainability, and precision. For a versatile compound like 1-Phenyl-1H-pyrazole-4-carbonyl chloride, future research is poised to unlock new potential across various scientific domains. Innovative directions are focused on greener synthesis, advanced catalytic methods, intelligent molecular design, and novel applications in materials science and chemical biology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.